1-Benzyl-1H-tetrazole-5-thiol
Overview
Description
Synthesis Analysis
The synthesis of 1-Benzyl-1H-tetrazole-5-thiol involves a multi-step process starting with commercially available benzyl isothiocyanate. This precursor is reacted with sodium azide in water to yield the desired tetrazole derivative through a nucleophilic substitution reaction followed by cyclization. The process is efficient and results in the formation of 1-benzyl-1H-tetrazole-5-thiol with high yield under optimized conditions, highlighting the accessibility of this compound for further studies and applications (Dhayanithi et al., 2011).
Molecular Structure Analysis
The molecular structure of 1-Benzyl-1H-tetrazole-5-thiol and its derivatives has been extensively studied using various analytical techniques including X-ray diffraction, NMR, FT–IR, and UV–Vis spectroscopies. These studies reveal that the compound often crystallizes in a monoclinic system with specific space groups, and the structure exhibits intermolecular hydrogen bonding, contributing to its stability and solid-state properties (Mahmood et al., 2015).
Chemical Reactions and Properties
1-Benzyl-1H-tetrazole-5-thiol participates in various chemical reactions, including regioselective hydroamination, highlighting its reactivity and potential as a versatile building block in organic synthesis. The presence of both the tetrazole and thiol functional groups enables a wide range of chemical transformations, making it a valuable compound for the development of more complex molecules (Savolainen et al., 2014).
Scientific Research Applications
Antibacterial and Antifungal Activities
1-Benzyl-1H-tetrazole-5-thiol has been studied for its potential in the field of antibacterial and antifungal activities. Dhayanithi et al. (2011) synthesized several 5-thio-substituted tetrazole derivatives, including 1-benzyl-1H-tetrazole-5-thiol, and evaluated their antibacterial and antifungal properties. These compounds demonstrated significant activity against various bacterial and fungal strains, highlighting their potential in medicinal chemistry and drug discovery (Dhayanithi et al., 2011).
Synthesis and Characterisation of Novel Derivatives
The synthesis and characterization of novel derivatives of 1-Benzyl-1H-tetrazole-5-thiol have been a focus area, with researchers exploring various methods and applications. Mekky and Thamir (2019) synthesized new derivatives of 1-phenyl-1H-tetrazole-5-thiol and evaluated their antimicrobial activities. The study provides insights into the structural properties and potential applications of these derivatives in the pharmaceutical industry (Mekky & Thamir, 2019).
Application in Synthesis of Novel Compounds
The chemical properties of 1-Benzyl-1H-tetrazole-5-thiol have been utilized in the synthesis of various novel compounds. For instance, Habibi et al. (2018) developed a novel tetrazole functionalized polymer-supported palladium nano-catalyst using 1-phenyl-1H-tetrazole-5-thiol. This catalyst was then employed in the synthesis of different N-benzylated arylcyanamides, demonstrating the compound's utility in catalysis and synthetic chemistry (Habibi, Heydari, & Faraji, 2018).
Antimicrobial Activity of Silver(I) Complexes
The compound has also been used in the synthesis of silver(I) complexes with notable antimicrobial activity. Andrejević et al. (2018) reported the synthesis and structural characterization of silver(I) complexes using 1-benzyl-1H-tetrazoles, including 1-benzyl-1H-tetrazole-5-thiol. These complexes exhibited remarkable inhibiting activity against a broad panel of bacteria and fungi, suggesting their potential in antimicrobial applications (Andrejević et al., 2018).
Corrosion Inhibition Studies
1-Benzyl-1H-tetrazole-5-thiol has been investigated for its role in corrosion inhibition. Khaled et al. (2009) studied the inhibitive effect of tetrazole derivatives, including 1-phenyl-1H-tetrazole-5-thiol, on aluminum corrosion in acid solutions. Their findings revealed that these compounds act as effective corrosion inhibitors, opening up possibilities for their application in materials science and engineering (Khaled, Khaled, & Al‐qahtani, 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-benzyl-2H-tetrazole-5-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4S/c13-8-9-10-11-12(8)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPUKRKAPMFWIBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=S)N=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00358952 | |
Record name | 1-Benzyl-1H-tetrazole-5-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00358952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-1H-tetrazole-5-thiol | |
CAS RN |
33898-72-5 | |
Record name | 1-Benzyl-1H-tetrazole-5-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00358952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.